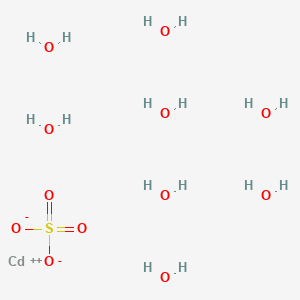

Sulfuric acid, cadmium salt (1:1), hydrate

Overview

Description

Sulfuric acid, cadmium salt (1:1), hydrate is a useful research compound. Its molecular formula is CdH16O12S and its molecular weight is 352.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Quantum Dot Nanocrystals : Cadmium sulfide (CdS) quantum dots can be synthesized using cadmium salts and organic sulfur sources. This process is used in optical characterization, with applications in materials science and nanotechnology (Dickson & Hu, 2015).

Study of Cadmium Bioaccumulation in Tobacco : Research has explored the effects of sulfur application on cadmium bioaccumulation in tobacco plants. This study provides insights into the mechanisms of rhizospheric microorganisms and their role in cadmium uptake, relevant to agriculture and environmental science (Li et al., 2019).

Solvent Extraction from Sulfate Solution : Studies have investigated the extraction of cadmium from sulfate solutions using specific extraction processes. This research is significant for metal recovery and recycling, especially in industrial effluents or ore leaching (Kumar et al., 2009).

Hydrometallurgical Recovery of Cadmium : Hydrometallurgical processes for recovering cadmium from various resources have been detailed, highlighting the importance of controlling impurity levels during extraction. This is crucial for the metal recovery industry (Safarzadeh et al., 2007).

Potentiometric Determination of Sulfur : Cadmium sulfide membrane electrodes have been used for the potentiometric determination of sulfur in various samples, demonstrating applications in analytical chemistry (Chakraborti & Adams, 1979).

Reductive Acid Leaching of Zinc Ferrite Mixture : The kinetics of reductive acid leaching of cadmium-bearing zinc ferrite using hydrazine sulfate have been studied, offering insights into the extraction efficiencies of cadmium, zinc, and iron. This is relevant to metallurgy and materials processing (Zhang et al., 2015).

Study of Cadmium Bioavailability and Toxicity : The role of acid-volatile sulfide in limiting cadmium bioavailability and toxicity in freshwater sediments has been examined, contributing to environmental toxicology and aquatic ecosystem health (Carlson et al., 1991).

Catalytic Oxidation of Hydrogen Sulfide : Research on the catalytic oxidation of hydrogen sulfide to elemental sulfur using cadmium-based catalysts has applications in environmental engineering and pollution control (Moradi et al., 2013).

Safety and Hazards

Cadmium sulfate hydrate is considered hazardous. It is toxic if swallowed and fatal if inhaled . It may cause genetic defects and is known to cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also harmful in contact with skin .

Future Directions

Mechanism of Action

Mode of Action

Cadmium ions can replace other essential metal ions in biological systems, leading to the disruption of normal cellular processes. The compound may also induce oxidative stress, leading to cell damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cadmium Sulfate Hydrate . Factors such as pH, temperature, and the presence of other ions can affect the solubility and reactivity of the compound. Additionally, the bioavailability and toxicity of cadmium can be influenced by its chemical form and the route of exposure.

Properties

IUPAC Name |

cadmium(2+);sulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.8H2O/c;1-5(2,3)4;;;;;;;;/h;(H2,1,2,3,4);8*1H2/q+2;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGCBFBTBOFJAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH16O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934502 | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15244-35-6 | |

| Record name | Sulfuric acid, cadmium salt (1:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

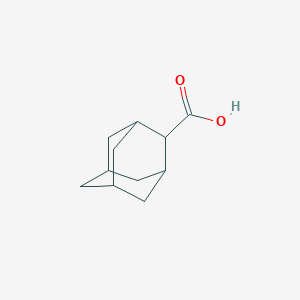

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)